molecular formula C15H15N3O2S B1428210 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1350988-97-4

4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1428210
M. Wt: 301.4 g/mol
InChI Key: ABMUNUSXKYUURV-UHFFFAOYSA-N
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Description

“4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H15N3O2S . It has a molecular weight of 301.36 .


Molecular Structure Analysis

The molecular structure of “4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” consists of a benzothiazole ring substituted with methoxy groups at the 4 and 7 positions and an N-(pyridin-2-ylmethyl) group at the 2 position .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 486.7±55.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Chemical Properties and Reactions

4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that exhibits fascinating chemical properties due to its structural composition. The presence of dimethoxy, pyridinylmethyl, and benzo[d]thiazol-2-amine groups in its structure contributes to its reactivity and potential applications in various fields of chemistry. Studies have shown that similar compounds are involved in complex formation, exhibiting unique spectroscopic, magnetic, and electrochemical properties, which can be exploited in materials science and catalysis (Boča, Jameson, & Linert, 2011).

Biological Activity and Applications

Compounds structurally related to 4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine have shown a range of biological activities, making them potential candidates for drug development. For instance, heterocyclic amines, including those with similar structural motifs, have been studied for their roles in disease pathogenesis and as potential therapeutic agents. Some have shown promise in anticancer, antibacterial, and anti-inflammatory applications (Saganuwan, 2017). The versatility of these compounds is attributed to their ability to interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation.

Catalytic Applications

The structural features of 4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine make it a potential candidate for catalytic applications. Similar heterocyclic compounds have been used as ligands in transition metal complexes, which are effective in catalyzing a variety of organic transformations. These applications are crucial in the development of sustainable and efficient synthetic methodologies (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Optoelectronic Materials

The incorporation of heterocyclic units such as benzo[d]thiazol-2-amine into π-conjugated systems has been explored for the development of optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The electronic properties of these compounds, such as their ability to facilitate charge transfer and light absorption, make them valuable in this context (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Given the potential anti-inflammatory properties of similar compounds , future research could explore the biological activity of “4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” and its potential applications in medicine.

properties

IUPAC Name

4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-19-11-6-7-12(20-2)14-13(11)18-15(21-14)17-9-10-5-3-4-8-16-10/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUNUSXKYUURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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